Tert-butyl 2-benzylpiperidine-1-carboxylate
CAS No.: 136423-06-8
Cat. No.: VC21274022
Molecular Formula: C17H25NO2
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136423-06-8 |
|---|---|
| Molecular Formula | C17H25NO2 |
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | tert-butyl 2-benzylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3 |
| Standard InChI Key | RSMLBZLGNDVECE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Tert-butyl 2-benzylpiperidine-1-carboxylate is characterized by its molecular formula C17H25NO2. The compound appears as a yellow syrup in its physical state . The structure contains three key components: a six-membered piperidine heterocycle, a tert-butoxycarbonyl protecting group on the nitrogen atom, and a benzyl group at the 2-position of the ring. This compound can exist in different stereoisomeric forms, including the specifically documented (S)-enantiomer, which has been cataloged and characterized in safety data documentation .
The tert-butoxycarbonyl (Boc) group serves as an important protecting group for the piperidine nitrogen, reducing its nucleophilicity and enhancing stability under various reaction conditions. Meanwhile, the benzyl substituent at the 2-position introduces lipophilicity and creates opportunities for further synthetic modifications.
Physical and Chemical Properties
Table 1.1: Key Properties of Tert-butyl 2-benzylpiperidine-1-carboxylate
Synthesis Methods
According to documented research, Tert-butyl 2-benzylpiperidine-1-carboxylate can be synthesized following a general procedure that employs 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (0.2 mmol) and potassium benzyltrifluoroborate (0.1 mmol) as key reagents . The synthetic process likely involves a decarboxylative benzylation reaction, enabling the replacement of the carboxylic acid group with a benzyl moiety.
The purification of the target compound is achieved through column chromatography using 0-30% ethyl acetate in hexanes as the eluent system. This chromatographic method yields the desired compound in 61% yield (16.8 mg), appearing as a yellow syrup .
Synthetic Route Details
Spectroscopic Characterization
Spectroscopic data provides crucial information for structural confirmation and compound identification. The available research includes detailed 1H NMR spectroscopic data for Tert-butyl 2-benzylpiperidine-1-carboxylate.
1H NMR Spectroscopy
The 1H NMR spectrum (400 MHz, Chloroform-d) of Tert-butyl 2-benzylpiperidine-1-carboxylate reveals several characteristic signals that confirm its structure :
-
δ 7.27 (t, J = 7.4 Hz, 3H): Aromatic protons
-
δ 7.22 – 7.13 (m, 3H): Aromatic protons
-
δ 4.41 (s, 1H): Proton at position 2 of the piperidine ring
-
δ 4.05 (d, J = 13.5 Hz, 1H): Piperidine ring proton
-
δ 2.97 – 2.84 (m, 2H): Methylene protons
-
δ 2.76 (dd, J = 13.3, 8.2 Hz, 1H): Benzyl methylene proton
-
δ 1.64 (dtt, J = 14.1, 6.1, 2.9 Hz, 4H): Piperidine ring protons
-
δ 1.54 (t, J = 4.2 Hz, 2H): Piperidine ring protons
-
δ 1.33 (s, 9H): tert-Butyl group protons
These spectral data comprehensively confirm the structural features of Tert-butyl 2-benzylpiperidine-1-carboxylate, providing evidence for the presence of the aromatic benzyl group, the piperidine ring protons, and the characteristic tert-butyl signal of the Boc protecting group.
Comparative Analysis with Related Structures
To better understand the significance of Tert-butyl 2-benzylpiperidine-1-carboxylate in chemical research, it is valuable to consider related structures documented in the chemical literature.
Table 6.1: Comparison of Tert-butyl 2-benzylpiperidine-1-carboxylate with Related Compounds
These structural variations highlight the importance of precise molecular architecture in determining chemical reactivity and potential applications in synthesis.
Research Significance
The documented synthesis and characterization of Tert-butyl 2-benzylpiperidine-1-carboxylate contribute to the broader field of heterocyclic chemistry and the development of functionalized piperidine derivatives. The successful implementation of synthetic methodologies for introducing benzyl substituents at specific positions on the piperidine ring represents an advancement in synthetic organic chemistry techniques.
The use of potassium benzyltrifluoroborate as a reagent in the synthesis also reflects contemporary approaches in transition metal-catalyzed cross-coupling reactions, an area of significant interest in modern synthetic organic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume